molecular formula C12H20O2 B14319815 1,3,3-Trimethylspiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane] CAS No. 105018-92-6

1,3,3-Trimethylspiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]

Cat. No.: B14319815
CAS No.: 105018-92-6
M. Wt: 196.29 g/mol
InChI Key: JPGZYOATSOHXBR-UHFFFAOYSA-N
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Description

1,3,3-Trimethylspiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane] is a complex organic compound with the molecular formula C13H22O2. This compound is characterized by its unique spiro structure, which includes a bicyclo[2.2.1]heptane ring system fused to a 1,3-dioxolane ring. The presence of three methyl groups at the 1, 3, and 3 positions of the bicycloheptane ring adds to its structural complexity and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3-Trimethylspiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane] typically involves the following steps:

    Formation of the bicyclo[2.2.1]heptane ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the spiro dioxolane ring: This step involves the reaction of the bicyclo[2.2.1]heptane derivative with a suitable diol and an acid catalyst to form the spiro compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for the Diels-Alder reaction and continuous flow systems for the spiro ring formation.

Chemical Reactions Analysis

Types of Reactions

1,3,3-Trimethylspiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane] undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding alcohols.

    Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

    Substitution: Bromine (Br2), chlorine (Cl2)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Halogenated derivatives

Scientific Research Applications

1,3,3-Trimethylspiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane] has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying spirocyclic structures.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,3,3-Trimethylspiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane] involves its interaction with specific molecular targets and pathways. The spiro structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Norbornane: A bicyclo[2.2.1]heptane derivative without the spiro dioxolane ring.

    Camphene: A bicyclo[2.2.1]heptane derivative with a methylene group at the 3 position.

    Camphor: A bicyclo[2.2.1]heptane derivative with a ketone group at the 2 position.

Uniqueness

1,3,3-Trimethylspiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane] is unique due to its spiro structure, which imparts distinct chemical and physical properties. The presence of the dioxolane ring and three methyl groups differentiates it from other bicyclo[2.2.1]heptane derivatives, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

105018-92-6

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

1',3',3'-trimethylspiro[1,3-dioxolane-2,2'-bicyclo[2.2.1]heptane]

InChI

InChI=1S/C12H20O2/c1-10(2)9-4-5-11(3,8-9)12(10)13-6-7-14-12/h9H,4-8H2,1-3H3

InChI Key

JPGZYOATSOHXBR-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(C2)(C13OCCO3)C)C

Origin of Product

United States

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